Product packaging for 2,9-Dimesityl-1,10-phenanthroline(Cat. No.:)

2,9-Dimesityl-1,10-phenanthroline

Cat. No.: B13125874
M. Wt: 416.6 g/mol
InChI Key: QBCTYVWULHRLDS-UHFFFAOYSA-N
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Description

2,9-Dimesityl-1,10-phenanthroline is a specialized 1,10-phenanthroline derivative designed for advanced biochemical and pharmacological research. Its core research value lies in its application as a potent stabilizer of G-quadruplex (G4) DNA secondary structures . G-quadruplexes are non-canonical nucleic acid formations found in guanine-rich regions of the genome, such as telomeres and the promoter regions of key oncogenes (e.g., c-MYC, BCL-2) . By stabilizing these structures, this compound can inhibit the unwinding activity of specialized helicases and disrupt gene transcription, which is a promising strategy for developing novel anticancer therapeutics . The bulky mesityl groups at the 2 and 9 positions are critical for enhancing the compound's selectivity and affinity for G-quadruplexes over duplex DNA, a key factor for minimizing off-target effects in cellular models . Furthermore, phenanthroline derivatives are widely used as chelating ligands in coordination chemistry. They form stable complexes with various metal ions, such as copper(I), which can exhibit distinct biological activities, including mechanisms that involve the transport of copper into cells and the generation of reactive oxygen species . This multifaceted functionality makes this compound a versatile compound for investigating targeted cancer therapies, epigenetic regulation, and the biological roles of metal complexes. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28N2 B13125874 2,9-Dimesityl-1,10-phenanthroline

Properties

Molecular Formula

C30H28N2

Molecular Weight

416.6 g/mol

IUPAC Name

2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)25-11-9-23-7-8-24-10-12-26(32-30(24)29(23)31-25)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3

InChI Key

QBCTYVWULHRLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C)C)C)C=C2)C

Origin of Product

United States

Significance of Phenanthroline Derivatives in Modern Coordination Chemistry and Catalysis

1,10-Phenanthroline (B135089) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. asianpubs.org These bidentate chelating ligands, containing two nitrogen donor atoms, can coordinate to metals to create complexes with diverse and tunable electronic and steric properties. bendola.com This versatility has made them instrumental in the development of catalysts for a multitude of organic transformations. The planar structure of the phenanthroline core also allows for intercalative interactions with DNA, opening avenues for their study in medicinal chemistry. bendola.com

The modification of the phenanthroline backbone at various positions allows for the fine-tuning of the ligand's properties. For instance, the introduction of different functional groups can modulate the electron density at the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. nih.gov This adaptability is crucial for designing catalysts with specific activities and for creating materials with desired photophysical or electrochemical characteristics.

Strategic Role of Steric Bulk and Electronic Modulation in 2,9 Disubstituted Phenanthrolines

The substitution at the 2 and 9 positions of the phenanthroline ring, immediately adjacent to the nitrogen donor atoms, is a key strategy for manipulating the properties of the resulting metal complexes. These substituents exert significant steric and electronic influences that are pivotal in controlling coordination geometry and catalytic activity.

The introduction of bulky groups, such as the mesityl groups in 2,9-Dimesityl-1,10-phenanthroline, creates a sterically hindered environment around the metal center. This steric hindrance can prevent the formation of undesired or inactive species and can enforce specific coordination geometries. For example, the steric bulk in 2,9-disubstituted phenanthroline copper(I) complexes can lead to a distorted tetrahedral geometry, which in turn affects the photophysical and electrochemical properties of the complex. researchgate.net This steric crowding is also instrumental in promoting certain catalytic reactions by creating a specific pocket for substrate binding and activation.

Electronic modulation, achieved by introducing electron-donating or electron-withdrawing groups, alters the electron density on the phenanthroline ligand and, consequently, on the coordinated metal center. Electron-donating groups enhance the ligand's ability to donate electron density to the metal, which can stabilize higher oxidation states. Conversely, electron-withdrawing groups can make the metal center more electrophilic, enhancing its reactivity in certain catalytic cycles. This electronic tuning is a powerful tool for optimizing the performance of catalysts for specific applications. nih.gov

Overview of Key Research Avenues for 2,9 Dimesityl 1,10 Phenanthroline

Ligand Synthesis Strategies

The construction of the this compound scaffold and its subsequent modification are achieved through a variety of organic synthesis techniques. These methods are broadly categorized into direct aryl coupling approaches and post-synthetic functionalization of a pre-formed phenanthroline core.

Suzuki Coupling Approaches for 2,9-Diaryl-1,10-phenanthrolines

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of 2,9-diaryl-1,10-phenanthrolines. This methodology typically involves the palladium-catalyzed reaction of a dihalogenated 1,10-phenanthroline (B135089), most commonly 2,9-dichloro-1,10-phenanthroline (B1330746), with an appropriate arylboronic acid.

In a typical procedure, 2,9-dichloro-1,10-phenanthroline is reacted with mesitylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The choice of solvent and base is critical for achieving high yields and purity. The reaction proceeds stepwise, with the first and second aryl groups being introduced sequentially. The steric hindrance imposed by the first mesityl group can influence the reaction conditions required for the introduction of the second.

A notable advantage of the Suzuki coupling is its tolerance to a wide range of functional groups, allowing for the synthesis of a diverse library of 2,9-diaryl-1,10-phenanthrolines with tailored electronic and steric properties. For instance, by using substituted arylboronic acids, researchers have prepared ligands with electron-donating or electron-withdrawing groups, which in turn modulate the properties of their metal complexes. rsc.org A convenient one-step synthesis of 9,10-diarylanthracenes has also been described via a bis Suzuki-Miyaura cross-coupling reaction, where 9,10-dibromoanthracene (B139309) was reacted with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net

It is important to note that while highly effective, the Suzuki coupling can sometimes be sensitive to the specific substrates and reaction conditions. Optimization of catalyst, base, solvent, and temperature is often necessary to achieve the desired outcome, particularly when dealing with sterically demanding or electronically challenging substrates.

Post-Synthetic Derivatization of the Phenanthroline Core

An alternative and complementary strategy to the direct construction of functionalized 2,9-diaryl-1,10-phenanthrolines is the post-synthetic modification of the 1,10-phenanthroline core itself. This approach allows for the introduction of a wide variety of functional groups at different positions on the phenanthroline ring system, providing a high degree of molecular diversity. nih.gov

The reactivity of the phenanthroline core allows for a range of chemical transformations. For example, the nitrogen atoms can be oxidized to form N-oxides, which can then serve as handles for further functionalization. mdpi.com The carbon atoms of the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the specific position and the presence of activating or deactivating groups.

A key starting material for many post-synthetic modifications is 2,9-dimethyl-1,10-phenanthroline (neocuproine). The methyl groups can be oxidized to aldehydes or carboxylic acids, which are versatile intermediates for a wide array of subsequent reactions. asianpubs.orgresearchgate.net For instance, the resulting 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) can be condensed with various amines or other nucleophiles to generate new ligands with extended conjugation or specific binding sites. asianpubs.orgresearchgate.net

Furthermore, direct C-H functionalization techniques are emerging as powerful tools for the late-stage modification of the phenanthroline core, offering more atom-economical and efficient routes to novel derivatives. These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of functional groups at specific C-H bonds.

Synthesis of this compound Metal Complexes

The sterically demanding nature of the this compound ligand plays a crucial role in the synthesis and structure of its metal complexes. The bulky mesityl groups prevent the formation of highly coordinated species and favor lower coordination numbers, which can lead to unique reactivity and catalytic properties.

Controlled Synthesis of Homoleptic Complexes

Homoleptic complexes are those in which a central metal ion is coordinated to only one type of ligand. The synthesis of homoleptic bis(this compound)metal(I) complexes, particularly with copper(I), has been a subject of significant interest. rsc.org These complexes are typically prepared by reacting a suitable metal precursor, such as a metal(I) salt, with two equivalents of the this compound ligand.

The large steric bulk of the two mesityl groups on each ligand forces a distorted tetrahedral geometry around the copper(I) center. researchgate.net This steric hindrance is a key factor in controlling the coordination environment and preventing the formation of higher-coordinate species. The synthesis and characterization of eight homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes have been reported, with seven of them being previously unknown. rsc.org

ComplexMetalLigand
[Cu(dimesp)₂]PF₆Copper(I)This compound
[Cu(p-CF₃C₆H₄-phen)₂]⁺Copper(I)2,9-bis(p-trifluoromethylphenyl)-1,10-phenanthroline
[Cu(p-FC₆H₄-phen)₂]⁺Copper(I)2,9-bis(p-fluorophenyl)-1,10-phenanthroline

Table 1: Examples of Homoleptic Copper(I) Complexes with 2,9-Diaryl-1,10-phenanthroline Ligands.

Rational Design and Synthesis of Heteroleptic Complexes via HETPHEN Methodologies

The HETPHEN (Heteroleptic bis-Phenanthroline) approach is a powerful strategy for the rational design and synthesis of heteroleptic complexes, where a central metal ion is coordinated to two different phenanthroline-type ligands. rsc.org This method takes advantage of the significant difference in steric hindrance between a highly bulky phenanthroline ligand, such as this compound, and a less sterically demanding one.

The formation of the homoleptic complex of the bulky ligand is sterically disfavored, which drives the system towards the formation of the heteroleptic species. nih.gov This allows for the controlled assembly of complexes with specific properties, as the electronic and steric characteristics of each ligand can be independently tuned.

The HETPHEN method has been successfully applied to the synthesis of a variety of heteroleptic copper(I) complexes. nih.govnih.gov For example, by combining this compound with a phenanthroline ligand bearing functional groups suitable for anchoring to a surface, researchers have developed sensitizers for dye-sensitized solar cells. nih.gov The HETPHEN concept has also been extended to other metal ions like silver(I) and zinc(II). rsc.org

Metal IonBulky LigandAncillary LigandResulting Complex Type
Cu(I)This compound1,10-Phenanthroline[Cu(dimesp)(phen)]⁺
Ag(I)This compound2,2'-Bipyridine[Ag(dimesp)(bipy)]⁺
Zn(II)This compoundTerpyridine[Zn(dimesp)(terpy)]²⁺

Table 2: Representative Heteroleptic Complexes Synthesized via HETPHEN and Related Methodologies.

Preparation of Diverse Transition Metal Complexes (e.g., Copper, Iron, Cobalt, Nickel, Zinc, Palladium)

The versatility of this compound as a ligand is demonstrated by its ability to form stable complexes with a wide range of transition metals. The syntheses of complexes with copper, iron, cobalt, nickel, zinc, and palladium have been reported, often in good to high yields. researchgate.netzendy.io

The general synthetic approach involves the reaction of the this compound ligand (often abbreviated as 'dmesp') with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of the metal precursor determine the final complex. For instance, reaction with metal dihalides (MCl₂) often yields complexes of the type [M(dmesp)Cl₂]. researchgate.netzendy.io

MetalPrecursorResulting Complex
Copper[Cu(MeCN)₄]PF₆ or CuCl[Cu(dmesp)(MeCN)]PF₆ or Cu(dmesp)Cl
IronFeCl₂Fe(dmesp)Cl₂
CobaltCoCl₂Co(dmesp)Cl₂
NickelNiCl₂Ni(dmesp)Cl₂
ZincZnCl₂Zn(dmesp)Cl₂
PalladiumPd(cod)MeCl or PdCl₂Pd(dmesp)MeCl or Pd(dmesp)₂Cl₂

Table 3: Examples of Transition Metal Complexes with this compound. researchgate.netzendy.io

These complexes have been thoroughly characterized by various spectroscopic techniques, including ¹H and ¹³C NMR, mass spectrometry, and in many cases, single-crystal X-ray diffraction, which provides definitive structural information. researchgate.netzendy.io The diverse coordination chemistry of this compound with different transition metals opens up a wide range of potential applications in catalysis and materials science.

Ligand-Metal Coordination Modes and Geometries

The this compound ligand primarily coordinates to metal centers in a bidentate fashion through its two nitrogen atoms, forming a chelate ring. A variety of transition metal complexes incorporating the dmesp ligand have been synthesized and structurally characterized, including those with copper(I), iron(II), cobalt(II), nickel(II), zinc(II), and palladium(II). zendy.io The solid-state structures of these complexes have been elucidated through single-crystal X-ray analysis, providing valuable insights into their coordination environments. zendy.ionih.gov

The geometry adopted by the metal center is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, in the case of copper(I), both a three-coordinate trigonal planar complex, [Cu(dmesp)(MeCN)]PF6, and a four-coordinate tetrahedral complex, [Cu(dmesp)2]PF6, have been isolated and characterized. zendy.io The iron(II), cobalt(II), nickel(II), and zinc(II) complexes with the general formula M(dmesp)Cl2 typically exhibit a distorted tetrahedral geometry around the metal center. zendy.io A square planar geometry is observed in the palladium(II) complex, Pd(dmesp)MeCl. zendy.io

Selected this compound Metal Complexes and Their Geometries
ComplexMetal IonCoordination Geometry
[Cu(dmesp)(MeCN)]PF6Cu(I)Trigonal Planar
[Cu(dmesp)2]PF6Cu(I)Tetrahedral
Fe(dmesp)Cl2Fe(II)Distorted Tetrahedral
Co(dmesp)Cl2Co(II)Distorted Tetrahedral
Ni(dmesp)Cl2Ni(II)Distorted Tetrahedral
Zn(dmesp)Cl2Zn(II)Distorted Tetrahedral
Pd(dmesp)MeClPd(II)Square Planar

Influence of Steric Bulk on Metal Coordination Environment

The defining feature of the this compound ligand is the substantial steric hindrance imposed by the mesityl groups. This steric bulk plays a crucial role in shaping the coordination environment around the metal center, leading to notable distortions from idealized geometries and influencing intramolecular interactions.

In many dmesp complexes, particularly those with a nominal tetrahedral geometry, significant distortions are observed. nih.gov For instance, in the homoleptic complex [Cu(dmesp)2]PF6, the two phenanthroline ligands are not mutually perpendicular as would be expected in an ideal tetrahedral geometry. The dihedral angle between the two phenanthroline planes is a key parameter in quantifying this distortion. nih.gov In complexes with 2,9-disubstituted phenanthrolines, this angle can deviate significantly from 90° to accommodate the bulky substituents. nih.gov

Similarly, in square-planar complexes of platinum(II) with the related 2,9-dimethyl-1,10-phenanthroline ligand, steric congestion from the substituents leads to a loss of planarity and a notable rotation of the phenanthroline moiety. nih.gov This steric strain also results in a tetrahedral distortion of the coordination plane and a lengthening of the metal-nitrogen bond trans to the more sterically demanding ligand. nih.gov While specific bond angles for dmesp complexes are detailed in crystallographic data, the general trend observed with bulky 2,9-substituents is a significant deviation from idealized geometries to minimize steric clashes.

Illustrative Distortions in Metal Complexes of Sterically Hindered Phenanthrolines
Complex TypeIdealized GeometryObserved DistortionDriving Force
[M(2,9-disubstituted-phen)2]n+TetrahedralDihedral angle between phenanthroline planes ≠ 90°Steric repulsion between substituents on opposing ligands
[M(2,9-disubstituted-phen)L2]n+Square PlanarTetrahedral distortion, rotation of phenanthroline, M-N bond elongationSteric hindrance from substituents and ancillary ligands

The steric bulk of the mesityl groups in dmesp can also influence intramolecular interactions, such as π-π stacking between the phenanthroline backbone and other aromatic moieties within the complex. rsc.org In some ternary copper(I) complexes containing a diketiminate and a substituted phenanthroline ligand, intramolecular π-stacking between the phenanthroline and an N-benzyl substituent on the diketiminate is observed. rsc.org These interactions can help to stabilize the complex and prevent distortions that might otherwise occur. rsc.org

However, the significant steric hindrance of the mesityl groups in dmesp can also preclude certain intramolecular interactions that might be observed with less bulky ligands. researchgate.net For instance, in some heteroleptic copper(I) complexes, the increased steric bulk of a ligand like dmesp can prohibit intramolecular ligand-ligand interactions that are present in complexes with smaller 2,9-substituents. researchgate.net

Factors Governing the Formation and Stability of Homoleptic versus Heteroleptic Complexes

The formation of either a homoleptic complex, containing only one type of ligand, or a heteroleptic complex, with multiple types of ligands, is governed by a delicate interplay of steric and electronic factors, as well as the reaction stoichiometry. nih.gov The pronounced steric bulk of this compound is a dominant factor in this regard.

The synthesis of homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes has been reported. rsc.org However, the large steric profile of dmesp can also be exploited to favor the formation of heteroleptic complexes. By using a sterically demanding ligand like dmesp, the coordination of a second equivalent can be disfavored, thereby creating a coordination site for a different, less sterically hindered ligand. This strategy has been employed to selectively generate heteroleptic metal complexes.

The stability of the resulting complexes is also a key consideration. In aqueous solution, the stability of ternary copper(II) complexes formed with 1,10-phenanthroline and another ligand can be significantly enhanced by intramolecular stacking interactions between the aromatic ring systems of the two different ligands. nih.gov The choice of solvent and the nature of any ancillary ligands can also influence the equilibrium between homoleptic and heteroleptic species in solution. nih.gov For silver(I) complexes with phenanthroline and phosphine (B1218219) ligands, the solution behavior is highly dependent on the relative thermodynamic stability of the various possible complexes. nih.gov

Examination of Metal-Ligand Cooperativity in Catalytic Systems

Metal-ligand cooperativity (MLC) refers to a scenario in which both the metal center and the ligand are actively involved in a chemical transformation. wikipedia.orgresearchgate.net The dmesp ligand, with its bulky and electronically tunable framework, can participate in such cooperative catalytic cycles.

Complexes of this compound have demonstrated catalytic activity in a range of organic transformations. zendy.io For instance, Co(II) and Ni(II) complexes of dmesp, when activated with a cocatalyst, show moderate selectivity for the catalytic dimerization of ethylene to butenes. zendy.io A copper(I) dmesp complex has been shown to be an effective catalyst for both the "click" reaction (cycloaddition of azides and alkynes) and amine arylation reactions. zendy.io Furthermore, zinc(II) and palladium(II) dmesp complexes have been found to be excellent catalysts for Friedel-Crafts alkylation and Suzuki-Miyaura coupling, respectively. zendy.io

In these catalytic systems, the dmesp ligand is not merely a spectator. Its steric bulk can influence the accessibility of the metal center to substrates, thereby controlling selectivity. The electronic properties of the phenanthroline ring system can also be modulated by the mesityl groups, which in turn can affect the redox potential of the metal center and its reactivity. While the precise mechanisms of metal-ligand cooperativity in dmesp-catalyzed reactions are a subject of ongoing research, it is clear that the unique steric and electronic features of this ligand play a vital role in its catalytic prowess.

Advanced Spectroscopic and Crystallographic Characterization of 2,9 Dimesityl 1,10 Phenanthroline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of 2,9-dimesityl-1,10-phenanthroline and its complexes in solution. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data on the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopic Analysis of Ligand and its Complexes

The ¹H NMR spectrum of the free this compound ligand and its various transition metal complexes have been extensively used for structural confirmation. researchgate.netzendy.io In a typical analysis, distinct signals corresponding to the protons of the phenanthroline backbone and the mesityl substituents are observed. Upon coordination to a metal center, characteristic shifts in these proton signals occur, providing evidence of complex formation and information about the electronic environment of the ligand. For instance, the complexation of dmesp with various metals, including copper, iron, cobalt, and zinc, has been confirmed through changes in their respective ¹H NMR spectra. researchgate.netzendy.io

Interactive Table 1: Representative ¹H NMR Data for 2,9-substituted-1,10-phenanthroline Systems

Compound/Proton TypeChemical Shift (δ) in ppm
2,9-dimethyl-1,10-phenanthroline
Aromatic Protons8.14 (d), 7.72 (s), 7.51 (d)
Methyl Protons (CH₃)2.97 (s)
2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid
Aromatic Protons8.84 (d), 8.35 (s), 8.16 (d), 8.12 (d), 7.99 (d)
Methyl Protons (CH₃)3.01 (s), 2.97 (s)
Thioacid Proton (SH)10.47 (s)

Note: Data for dimethyl derivatives are provided for illustrative purposes to show typical signal regions. Specific data for dmesp complexes can be found in the cited literature. mdpi.comichemical.com

¹³C NMR Spectroscopic Analysis of Ligand and its Complexes

Complementing the proton NMR data, ¹³C NMR spectroscopy provides detailed information about the carbon framework of the dmesp ligand and its complexes. researchgate.netzendy.io The spectrum of the free ligand shows distinct resonances for the carbons of the phenanthroline core and the mesityl groups. Upon complexation, shifts in these resonances, particularly for the phenanthroline carbons closest to the nitrogen coordinating atoms, are observed. This technique is invaluable for confirming the successful synthesis and purity of a wide array of dmesp-metal complexes. researchgate.netzendy.io

Interactive Table 2: Representative ¹³C NMR Data for 2,9-substituted-1,10-phenanthroline Systems

Compound/Carbon TypeChemical Shift (δ) in ppm
2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid
Aromatic/Heterocyclic Carbons158.5, 155.0, 153.0, 141.4, 136.9, 133.6, 132.2, 128.6, 126.9, 126.5, 126.1, 125.6
Methyl Carbons (CH₃)22.7, 20.3
Carbodithioic Carbon (CS₂)247.8
Methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate
Aromatic/Heterocyclic Carbons169.3, 161.5, 160.4, 146.9, 146.6, 143.2, 141.3, 128.6, 125.7, 124.7, 123.5, 121.9
Methyl Carbons (CH₃)26.0, 25.6
Ester Carbonyl (CO)169.3
Ester Methyl (OCH₃)53.2

Note: Data for dimethyl derivatives are provided for illustrative purposes. Specific data for dmesp complexes can be found in the cited literature. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) Characterization (e.g., ESI, APPI)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise mass-to-charge ratio (m/z) of molecules, thereby confirming their elemental composition. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are commonly employed for the characterization of this compound metal complexes. researchgate.netzendy.io This analysis is crucial for verifying the formation of the desired products, including a range of complexes with metals like copper, iron, cobalt, nickel, zinc, and palladium. researchgate.netzendy.io For example, HRMS-ESI has been successfully used to confirm the calculated molecular formulas for various phenanthroline derivatives and their complexes. mdpi.com

Interactive Table 3: Representative HR-MS Data for Substituted 1,10-phenanthroline (B135089) Systems

CompoundIon FormulaCalculated m/zFound m/zTechnique
2,9-Dimethyl-1,10-phenanthroline-4-carbodithioic acid[C₁₅H₁₂N₂S₂ + H]⁺285.0520285.0515ESI-TOF
Methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate[C₁₆H₁₃N₂O₂Cl₂ + H]⁺335.0354335.0353ESI-TOF
2,9-Bis((E)-2,4-dihydroxystyryl)-5-methyl-1,10-dihydro-1,10-phenanthroline-4,7-dione[C₂₉H₂₃N₂O₆ + H]⁺495.1556495.1555ESI-TOF

Note: Data for related phenanthroline systems are provided as examples of the technique's application. mdpi.com

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of crystalline compounds, offering precise atomic coordinates. This allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Precise Elucidation of Coordination Geometries and Conformational Distortions

A key feature revealed by XRD analysis of dmesp complexes is the significant steric influence of the bulky mesityl groups. This steric hindrance often leads to distorted coordination geometries around the metal center. researchgate.net For instance, in copper(I) complexes with substituted phenanthroline ligands, a distinct distortion from an ideal tetrahedral geometry is observed. researchgate.net This distortion is a direct consequence of the steric pressure exerted by the substituents at the 2 and 9 positions. Similar distortions are noted in complexes with other metals, such as a distorted triangular bipyramidal geometry observed in a related binuclear nickel(II) complex with 2,9-dimethyl-1,10-phenanthroline. researchgate.net The analysis of bond lengths and angles from XRD data provides quantitative measures of these distortions.

Interactive Table 4: Representative Crystallographic Data for a Related Phenanthroline Complex: [NiCl₂(dmphen)]₂

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Coordination GeometryDistorted triangular bipyramidal
Ni-N Bond LengthsVaries
Ni-Cl (terminal) Bond LengthVaries
Ni-Cl (bridging) Bond LengthsVaries

Note: Data for the di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)] dimer is provided as an example of the detailed structural information obtained via XRD. researchgate.net

Photophysical Properties and Excited State Dynamics of 2,9 Dimesityl 1,10 Phenanthroline Complexes

Ground State Optical and Redox Properties

Complexes of 2,9-dimesityl-1,10-phenanthroline, particularly with copper(I), exhibit characteristic optical and electrochemical properties. The ground state absorption spectra are typically dominated by an intense metal-to-ligand charge transfer (MLCT) band in the visible region.

The synthesis and characterization of various transition metal complexes with the dmesp ligand, such as [Cu(dmesp)(MeCN)]PF₆ and [Cu(dmesp)₂]PF₆, have been described. zendy.io Copper(I) complexes with related 2,9-diaryl-1,10-phenanthroline ligands display broad, characteristic MLCT absorption bands between 430 and 470 nm. researchgate.net A study on eight different homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes provided detailed insights into their photophysical and electrochemical properties, which are crucial for understanding their reactivity. rsc.org The ground state properties of these complexes are responsive to substitution on the ligand, even when the structural changes are distant from the Cu(I) center. researchgate.net

Below is a table summarizing the ground state properties for a representative copper(I) complex with a sterically demanding phenanthroline ligand, analogous to dmesp, to illustrate typical values.

Table 1: Ground State Optical and Redox Properties of a Representative Sterically Hindered Copper(I) Phenanthroline Complex Data for [Cu(dtbp)₂]⁺, where dtbp is the sterically similar 2,9-di-tert-butyl-1,10-phenanthroline.

Property Value Reference
Absorption Maximum (λabs) 425 nm acs.org
Molar Extinction Coefficient (ε) 3100 M-1cm-1 acs.org

| Emission Maximum (λemission) | 599 nm | acs.org |

Metal-to-Ligand Charge Transfer (MLCT) Characteristics

The photophysical behavior of this compound complexes is dominated by the Metal-to-Ligand Charge Transfer (MLCT) transition. acs.org This process involves the absorption of a photon, which promotes an electron from a filled d-orbital on the metal center (e.g., Cu(I)) to an empty π* antibonding orbital on the phenanthroline ligand. osti.govacs.org

In copper(I) complexes with dmesp and related diaryl-phenanthroline ligands, this transition appears as a strong, broad absorption band in the visible spectrum, typically between 425 and 470 nm. researchgate.netacs.org The energy of this MLCT state is influenced by the electronic properties of the substituents on the phenanthroline ligand. whiterose.ac.uk Following the initial excitation to a singlet MLCT state (¹MLCT), the complex typically undergoes very rapid intersystem crossing to a longer-lived triplet MLCT state (³MLCT), from which emission (phosphorescence) or further chemical reactions occur. osti.gov The properties of this ³MLCT state, such as its energy and lifetime, are what define the complex's utility as a photosensitizer.

Structure-Property Relationships Governing Photophysical Behavior

The photophysical behavior of this compound complexes is a direct consequence of the structure-property relationships dictated by the bulky ligand. The key principle is the control of excited-state dynamics through steric hindrance.

Ground State Geometry: The bulky mesityl groups force the complex into a pseudo-tetrahedral coordination geometry around the metal center. researchgate.net

Excited State Distortion: Upon MLCT excitation, the Cu(I) center is oxidized to Cu(II). A Cu(II) center prefers a square planar geometry, which drives a significant structural distortion (flattening) of the complex. acs.org

Steric Impediment: The mesityl groups at the 2,9-positions act as a "steric shield," physically preventing the two phenanthroline ligands from rearranging to the preferred planar geometry of the excited state. researchgate.netosti.gov

Suppression of Non-Radiative Decay: This geometric relaxation is a major pathway for non-radiative decay, meaning it allows the excited state to return to the ground state without emitting light. By hindering this distortion, the steric bulk of the dmesp ligand effectively closes or slows down this deactivation channel. osti.gov

Enhanced Photophysical Properties: The consequence is a significant enhancement of desirable photophysical properties. The excited-state lifetime is prolonged, and the quantum yield of luminescence is increased, as the excited state is forced to decay more slowly or through radiative (light-emitting) pathways. acs.org

In essence, the this compound ligand is designed to create photochemically robust and efficient metal complexes by using steric strain to control and direct the flow of energy in the excited state.

Catalytic Applications of 2,9 Dimesityl 1,10 Phenanthroline Metal Complexes

Polymerization and Oligomerization Reactions

Metal complexes incorporating the 2,9-dimesityl-1,10-phenanthroline ligand have demonstrated significant utility in the field of olefin polymerization and oligomerization. The steric bulk of the dmesp ligand plays a crucial role in controlling the reaction pathway, leading to selective product distributions.

Ethylene (B1197577) Oligomerization and Selective Dimerization

Nickel(II) and Cobalt(II) complexes of this compound, specifically Ni(dmesp)Cl₂ and Co(dmesp)Cl₂, have been shown to be effective catalysts for the oligomerization of ethylene when activated with a cocatalyst such as modified methylaluminoxane (B55162) (MMAO). researchgate.netzendy.io These catalysts exhibit a moderate selectivity for the dimerization of ethylene to form butenes, minimizing the formation of longer-chain oligomers. researchgate.netzendy.io

In a comparative context, nickel(II) complexes with less sterically hindered phenanthroline ligands, like the unsubstituted 1,10-phenanthroline (B135089), tend to produce a broader range of oligomers (C4-C20). researchgate.net The introduction of methyl groups at the 2 and 9 positions of the phenanthroline ring, as in 2,9-dimethyl-1,10-phenanthroline, significantly increases the selectivity for butenes to as high as 80-96%. researchgate.netresearchgate.net The use of an organonickel sigma-complex, [NiBr(Mes)(phen)], activated by MMAO-12, further enhances the dimerization activity, yielding primarily butenes. researchgate.net

Catalyst SystemCocatalystProduct SelectivityActivity (mol C₂H₄·mol Ni⁻¹·h⁻¹)
Ni(dmesp)Cl₂MMAOModerate for butenesNot specified
Co(dmesp)Cl₂MMAOModerate for butenesNot specified
[NiBr₂(phen)]MMAO-12C₄-C₂₀ olefins (43% α-olefins)66.2 × 10³
[NiBr₂(2,9-dimethyl-1,10-phenanthroline)]Methylaluminoxane99% Butenes(26.8–52.2) × 10³
[NiBr(Mes)(phen)]MMAO-12Mainly butenes83.5 × 10³

Elucidation of Structure-Activity Correlations in Olefin Catalysis

The structure of the phenanthroline ligand has a profound impact on the catalytic activity and selectivity in olefin catalysis. The steric hindrance provided by the mesityl groups in this compound is a key factor in directing the outcome of the reaction. This steric bulk around the metal center is thought to disfavor the chain propagation steps that lead to higher oligomers and polymers, thereby promoting the selective formation of dimers. researchgate.net

Studies on related systems have further illuminated these structure-activity relationships. For instance, nickel complexes with 2,9-disubstituted-1,10-phenanthroline ligands, when activated with methylaluminoxane (MAO), show moderate activities for ethylene oligomerization. researchgate.net The specific substituents on the phenanthroline ring can be tuned to modulate the electronic and steric properties of the catalyst, thereby influencing its performance.

Cross-Coupling and Functionalization Reactions

Beyond polymerization, metal complexes of this compound have emerged as effective catalysts for a range of cross-coupling and functionalization reactions, demonstrating the broad applicability of this ligand platform.

Suzuki-Miyaura Coupling

A palladium complex of this compound, specifically Pd(dmesp)₂Cl₂, has been identified as an excellent catalyst for the Suzuki-Miyaura coupling reaction. researchgate.netzendy.io This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The dmesp ligand likely contributes to the stability and activity of the palladium catalyst, facilitating the key steps of the catalytic cycle.

Amine Arylation Chemistry

In the realm of C-N bond formation, a copper(I) complex, Cu(dmesp)Cl, has proven to be an effective catalyst for amine arylation reactions. researchgate.netzendy.io This type of transformation is crucial for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials containing arylamine moieties. The steric environment created by the dmesp ligand can influence the substrate scope and efficiency of the arylation process.

Friedel-Crafts Alkylation

A zinc(II) complex of this compound, Zn(dmesp)Cl₂, has been successfully employed as a catalyst for Friedel-Crafts alkylation. researchgate.netzendy.io This classical organic reaction involves the alkylation of aromatic rings. The use of a well-defined dmesp-metal complex can offer advantages in terms of selectivity and catalyst stability compared to traditional Lewis acid catalysts.

CatalystReaction Type
Pd(dmesp)₂Cl₂Suzuki-Miyaura Coupling
Cu(dmesp)ClAmine Arylation
Zn(dmesp)Cl₂Friedel-Crafts Alkylation

Alkene Hydrosilylation

Iron complexes featuring 2,9-diaryl-1,10-phenanthroline ligands have emerged as powerful catalysts for the hydrosilylation of alkenes, demonstrating remarkable and often unconventional selectivity. d-nb.infonih.govrepec.org These earth-abundant metal catalysts offer a cost-effective and sustainable alternative to precious metal systems.

A key feature of these iron catalysts is their ability to dictate the regioselectivity of the hydrosilylation reaction based on the substrate structure. For instance, with internal alkenes possessing a benzylic C-H bond, these catalysts exhibit a unique preference for benzylic functionalization. d-nb.infonih.gov When reacting with terminal styrenes and 1,3-dienes, the hydrosilylation proceeds with high Markovnikov selectivity. d-nb.infonih.gov Furthermore, these catalysts show excellent activity for the hydrosilylation of aliphatic terminal alkenes. d-nb.infonih.gov Mechanistic investigations, including density functional theory (DFT) calculations, suggest that this unusual benzylic selectivity arises from a π-π stacking interaction between the phenyl group of the alkene substrate and the phenanthroline backbone of the ligand. d-nb.infonih.gov

In a related development, iron complexes bearing 2-imino-9-aryl-1,10-phenanthroline ligands have been successfully employed for the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes. nih.govsemanticscholar.orgresearchgate.net These catalysts achieve high yields and excellent regioselectivity, providing access to the linear silane (B1218182) products. nih.govresearchgate.net The sterically crowded environment around the iron center, created by the bulky ligand, is believed to be responsible for this anti-Markovnikov selectivity. nih.govsemanticscholar.org

The table below summarizes the performance of an iron catalyst with a 2-imino-9-aryl-1,10-phenanthroline ligand in the hydrosilylation of various terminal alkenes.

EntryAlkeneProductYield (%)
14-Phenyl-1-butene1-Phenyl-4-silylbutane95
24-Methyl-1-pentene1-Silyl-4-methylpentane92
31-Octene1-Silyloctane96
4Allylbenzene1-Silyl-3-phenylpropane94
54-Vinyl-1-cyclohexene4-(2-Silylethyl)-1-cyclohexene88

Reaction conditions: Alkene (0.7 mmol), phenylsilane (B129415) (0.77 mmol), catalyst (1 mol%), EtMgBr (2 mol%), THF, room temperature, 2 h. Data sourced from researchgate.net.

Photoredox Catalysis

Copper complexes of 2,9-diaryl-1,10-phenanthroline have garnered significant attention as highly efficient photocatalysts for a variety of organic transformations, most notably in atom-transfer radical-addition (ATRA) reactions. rsc.orgresearchgate.netresearchgate.net These earth-abundant copper catalysts offer a viable alternative to expensive iridium and ruthenium-based photosensitizers. rsc.org

Atom-Transfer Radical-Addition (ATRA) Reactions

In the realm of photoredox catalysis, copper(I) complexes bearing 2,9-diaryl-1,10-phenanthroline ligands have demonstrated exceptional activity in ATRA reactions. rsc.orgresearchgate.net These reactions enable the 1,2-difunctionalization of alkenes in an atom-economical manner. rsc.orgbeilstein-journals.org The electronic properties of the aryl substituents on the phenanthroline ligand play a crucial role in the catalytic efficiency. For example, complexes with electron-donating methoxy-substituted aryl groups have been shown to afford excellent yields in the ATRA of tetrabromomethane to styrene, while those with phenol (B47542) substituents are poor catalysts for this transformation. researchgate.net This difference in reactivity is attributed to the potential for the phenol groups to quench the radical intermediates. researchgate.net

The general mechanism for these copper-catalyzed ATRA reactions can proceed through either a Cu(I)/Cu(II) or a more complex Cu(I)/Cu(II)/Cu(III) catalytic cycle. researchgate.net The dynamic nature of the copper complexes allows for facile ligand exchange, which opens up unique reaction pathways that are not accessible with traditional noble-metal photocatalysts. researchgate.netrsc.org

Wavelength Dependence and Proposed Mechanistic Pathways

A striking feature of the photoredox catalysis mediated by these copper-phenanthroline complexes is its strong dependence on the wavelength of the incident light. rsc.orgresearchgate.net Detailed photophysical and theoretical studies have revealed that the catalytic activity is intimately linked to the nature of the electronic excitation. rsc.org

Specifically, it has been determined that excitation into the higher-energy excited states, such as the LUMO+1 (Lowest Unoccupied Molecular Orbital + 1) or LUMO+2, is necessary to trigger the catalytic cycle. rsc.orgresearchgate.net In contrast, direct excitation into the LUMO does not result in any observable catalysis. rsc.orgresearchgate.net This wavelength-dependent behavior underscores the importance of accessing specific excited states to initiate the desired photochemical transformations. Based on these findings, a detailed mechanistic pathway for the ATRA photoredox catalytic cycle has been proposed, which involves the photoexcited copper complex initiating the radical chain process. rsc.orgresearchgate.net The proposed mechanism begins with the photoexcitation of the Cu(I) complex, which then undergoes a single electron transfer with the alkyl halide to generate a radical and a Cu(II) species. This radical then adds to the alkene, and the resulting radical is trapped by the Cu(II) species to afford the final product and regenerate the Cu(I) catalyst.

Other Emerging Catalytic Transformations (e.g., CO2 Reduction)

Beyond hydrosilylation and photoredox ATRA reactions, metal complexes of this compound and related ligands are being explored in other emerging areas of catalysis, including the reduction of carbon dioxide (CO2).

Recent research has shown that molecular cobalt complexes incorporating a 1,10-phenanthroline core can serve as electrocatalysts for the reduction of CO2. cityu.edu.hk While not specifically using the dimesityl-substituted ligand, this work highlights the potential of phenanthroline-based scaffolds in this important transformation. The electronic environment of the cobalt center, which can be tuned by the phenanthroline ligand, influences the catalytic activity. cityu.edu.hk

Supramolecular Chemistry and Advanced Materials Applications of 2,9 Dimesityl 1,10 Phenanthroline Systems

Design and Construction of Supramolecular Networks

The rigid, planar structure and strong chelating ability of the 1,10-phenanthroline (B135089) backbone, combined with the steric bulk of the dimesityl substituents, make 2,9-dimesityl-1,10-phenanthroline an excellent building block for the construction of ordered, high-dimensional supramolecular networks. These networks are formed through the self-assembly of the ligand with various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The mesityl groups play a crucial role in directing the assembly of these networks by preventing the formation of simple, mononuclear complexes and favoring the formation of extended polymeric structures. The steric interactions between the ligands can control the coordination number and geometry of the metal ions, leading to predictable and designable network topologies.

Metal-Ligand Based Polymeric Architectures for Charge Storage

The redox-active nature of both the phenanthroline core and many transition metal ions makes metal-ligand based polymeric architectures containing this compound promising candidates for charge storage applications. The ability of the metal centers to exist in multiple oxidation states allows for the storage and release of electrons, a key process in batteries and supercapacitors.

Coordination polymers incorporating dmesp can be designed to have porous structures, which facilitates the transport of ions within the material, enhancing its performance as an electrode material. The bulky mesityl groups can help to create and maintain these porous structures, preventing the collapse of the framework during charge-discharge cycles. The redox potentials of these materials can be tuned by changing the metal ion or by modifying the substituents on the phenanthroline ligand, allowing for the design of materials with specific energy storage properties. While direct application of dmesp-based polymers in commercial charge storage devices is still under investigation, the fundamental properties of its metal complexes suggest significant potential. For instance, iron complexes with 2,9-diaryl-1,10-phenanthroline ligands have demonstrated notable reactivity, hinting at the potential for redox-active polymers. researchgate.net

Development of Stimuli-Responsive Supramolecular Assemblies

Supramolecular assemblies based on this compound can be designed to be responsive to external stimuli such as light, temperature, or the introduction of guest molecules. Current time information in Bangalore, IN.nih.gov This "smart" behavior arises from the dynamic and reversible nature of the non-covalent bonds that hold the assembly together.

For example, the coordination of a metal ion to the dmesp ligand can be a reversible process. Changes in the environment, such as a change in pH or the presence of a competing ligand, can lead to the disassembly and reassembly of the supramolecular structure. This can result in a change in the material's properties, such as its color, fluorescence, or solubility.

Furthermore, the photophysical properties of dmesp complexes can be exploited to create light-responsive materials. Irradiation with light of a specific wavelength can induce changes in the electronic state of the complex, which can in turn trigger a change in the supramolecular assembly. This opens the door to the development of photo-switchable materials for applications in sensing and molecular machinery.

Integration into Complex Electron Donor-Acceptor Architectures

The electron-deficient nature of the phenanthroline ring system allows this compound and its metal complexes to function as electron acceptors in donor-acceptor architectures. The steric bulk of the mesityl groups can be used to control the distance and orientation between the donor and acceptor units, which is crucial for efficient electron transfer.

These donor-acceptor systems are of great interest for applications in artificial photosynthesis and molecular electronics. In these systems, the absorption of light by a photosensitizer (the donor) is followed by the transfer of an electron to the dmesp-containing acceptor. The resulting charge-separated state can then be used to drive chemical reactions or to generate an electrical current. The ground and excited state properties of copper(I) complexes with sterically demanding phenanthroline ligands, including those similar to dmesp, are responsive to ligand substitution, which is a key aspect for their integration into donor-acceptor systems. researchgate.net

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The strong interaction between the nitrogen atoms of the phenanthroline core and the surface of noble metal nanoparticles, such as gold, allows for the use of this compound and its derivatives as capping agents to stabilize and functionalize these nanomaterials. nih.gov The bulky mesityl groups can provide a protective layer around the nanoparticle, preventing aggregation and improving their stability in solution.

Furthermore, the dmesp ligand can be further functionalized with other chemical groups to impart specific properties to the nanoparticles. For example, attaching a recognition element, such as an antibody or a DNA aptamer, can allow the nanoparticles to selectively bind to a specific target, such as a cancer cell. This has potential applications in targeted drug delivery and medical imaging. The functionalization of gold nanoparticles with phenanthroline-based ruthenium(II) complexes has been shown to create multifunctional nanostructures with interesting optical properties. rsc.org

Potential Applications in Optical Computing and Smart Materials

The unique photophysical properties of this compound metal complexes, such as their luminescence and nonlinear optical (NLO) properties, make them promising candidates for applications in optical computing and smart materials. researchgate.net

Optical computing relies on the use of light instead of electricity to perform calculations, which could lead to faster and more efficient computers. Materials with strong NLO properties are essential for the development of optical switches and other components for optical computers. The NLO properties of phenanthroline-based complexes can be tuned by changing the metal ion and the substituents on the ligand.

Smart materials are materials that can change their properties in response to changes in their environment. The stimuli-responsive nature of supramolecular assemblies based on dmesp makes them ideal for the development of smart materials. For example, a material that changes color or fluorescence in response to a specific chemical could be used as a sensor. Similarly, a material that changes its shape in response to light could be used as an actuator in a micro-robot.

Computational and Theoretical Investigations of 2,9 Dimesityl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic and structural properties of dmesp-based systems. It offers a balance between computational cost and accuracy, making it suitable for studying these relatively large molecules.

Elucidation of Electronic Structures and Molecular Orbitals (e.g., LUMO, LUMO+1, LUMO+2)

DFT calculations are instrumental in characterizing the molecular orbitals of dmesp and its metal complexes. In the context of copper(I) photosensitizers, understanding the nature of the Lowest Unoccupied Molecular Orbital (LUMO), as well as higher-energy unoccupied orbitals like LUMO+1 and LUMO+2, is critical. For instance, in certain 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes, photocatalytic activity in atom-transfer radical-addition (ATRA) reactions was found to be dependent on excitation to the LUMO+1 or LUMO+2 levels. rsc.org Excitation into the LUMO, in contrast, did not lead to observable catalysis. rsc.org This highlights the importance of elucidating the character and energy levels of these higher-lying orbitals.

The distribution of electron density in these orbitals determines the nature of electronic transitions. For example, in copper(I) complexes with diimine ligands like dmesp, the highest occupied molecular orbital (HOMO) is typically metal-based (Cu d-orbitals), while the LUMO is localized on the π-system of the phenanthroline ligand. This arrangement gives rise to the characteristic metal-to-ligand charge-transfer (MLCT) transitions observed in their absorption spectra.

OrbitalTypical Localization in [Cu(dmesp)₂]⁺Significance
HOMO Primarily on the Copper(I) centerInvolved in the initial photoexcitation process.
LUMO Delocalized over the phenanthroline ligandThe primary acceptor orbital in MLCT transitions.
LUMO+1 Can be localized on the phenanthroline or aryl substituentsCan be involved in alternative electronic transitions that may lead to different photochemical reactivity. rsc.org
LUMO+2 Can be localized on the phenanthroline or aryl substituentsSimilar to LUMO+1, its involvement in excitation can dictate the catalytic pathway. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, Absorption Maxima)

Theoretical calculations using DFT can predict various spectroscopic parameters with reasonable accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra for phenanthroline derivatives have shown excellent agreement with experimental values. mdpi.com For instance, DFT calculations have accurately predicted the chemical shift of the carbodithiolic carbon in a 2,9-dimethyl-1,10-phenanthroline derivative. mdpi.com

Absorption Maxima: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. ijcce.ac.ir It can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π-π, n-π, MLCT). ijcce.ac.irnih.gov For a series of 1,10-phenanthroline-mono-N-oxides, TD-DFT/TPSSh/def2-TZVP level of theory was used to predict their UV spectra. mdpi.com Quantum chemical calculations have been employed to predict the existence and stability of different conformers of styryl derivatives of 1,10-phenanthroline (B135089), which exhibit varying electronic distributions and, consequently, different photophysical behaviors. nih.gov

Semi-Empirical Calculations (e.g., PM3) for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of flexible molecules. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster alternative for conformational analysis. These methods use a simplified Hamiltonian and parameters derived from experimental data to accelerate calculations. For dmesp, with its bulky and rotatable mesityl groups, semi-empirical methods can be valuable for initial screenings of possible low-energy conformations before subjecting them to more rigorous DFT optimization.

Theoretical Frameworks for Copper Photosensitizers, including Entatic State Concepts

The unique photophysical properties of copper(I) complexes with sterically hindered phenanthroline ligands like dmesp are often discussed within the framework of the "entatic state" or "rack-induced" concept. This principle suggests that the ligand framework imposes a distorted geometry on the metal center in its ground state, which is closer to the preferred geometry of the excited state.

In the case of [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline), the ground state has a pseudo-tetrahedral geometry. Upon photoexcitation to the MLCT state, the copper center is formally oxidized to Cu(II), which prefers a square-planar or five-coordinate geometry. The rigid phenanthroline ligands and their substituents resist this geometric change, leading to a flattened tetrahedral excited state structure. nih.gov This structural reorganization is a key factor in the non-radiative decay pathways of the excited state.

For complexes like [Cu(dsbtmp)₂]⁺ (dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline), which has even bulkier substituents than dmp, pump-probe X-ray absorption spectroscopy and DFT calculations have shown that the excited-state structure exhibits minor distortions with specific Cu-N bond lengths. nih.gov This structural rigidity contributes to a significantly longer excited-state lifetime, which is a desirable property for efficient photosensitizers. nih.gov The steric bulk of the ligands in these copper photosensitizers plays a critical role in preventing exciplex formation with solvent molecules, which can be a deactivation pathway for the excited state. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Advanced Derivatizations

While the synthesis of 2,9-dimesityl-1,10-phenanthroline is established, future research will likely focus on developing more efficient and sustainable synthetic routes. This could involve exploring new catalytic cross-coupling strategies or one-pot methodologies to improve yields and reduce waste. sioc-journal.cn

Furthermore, the derivatization of the dmesp scaffold presents a significant opportunity for fine-tuning its properties. Introducing functional groups onto the mesityl rings or the phenanthroline backbone could modulate the ligand's steric bulk, electronic character, and solubility. rsc.orgrsc.org For instance, the synthesis of novel 2,9-diaryl phenanthrolines with varied substitution patterns could lead to the suppression of bis-homoleptic complex formation, allowing for the preparation of mixed phenanthroline complexes with unique properties. researchgate.net The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives has already shown promise in areas like G-quadruplex binding. nih.gov Additionally, the preparation of 2,9-dicarboxamides of 1,10-phenanthroline (B135089) has opened avenues for applications in separation and sensing of metals. rsc.org

Development of New Catalytic Applications with Enhanced Selectivity and Tunable Efficiency

The versatility of dmesp as a ligand is highlighted by the diverse catalytic activities of its metal complexes:

Copper(I) complexes are effective in "click" reactions and amine arylations. zendy.io They have also been investigated for their photocatalytic activity in atom-transfer radical-addition (ATRA) reactions, with their efficiency being wavelength-dependent. rsc.org

Zinc(II) complexes have proven to be excellent catalysts for Friedel-Crafts alkylation. zendy.io

Palladium(II) complexes show high efficacy in Suzuki-Miyaura coupling reactions. zendy.io

Iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands have exhibited unique reactivity and selectivity in the hydrosilylation of alkenes. researchgate.net

Future work will likely focus on designing dmesp-based catalysts with even greater selectivity and efficiency for these and other important organic transformations. This will involve a synergistic approach of ligand design, metal selection, and reaction optimization.

Integration into Advanced Materials for Energy Conversion and Optoelectronic Devices

The photophysical properties of dmesp and its metal complexes make them attractive candidates for incorporation into advanced materials for energy conversion and optoelectronics. The parent compound, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (also known as bathocuproine or BCP), is already utilized as an electron transport/hole blocking layer in OLEDs and perovskite solar cells. sigmaaldrich.com

Future research could explore the potential of dmesp-based materials in:

Light-emitting devices: The tunable photoluminescent properties of dmesp complexes could be harnessed for the development of new phosphors and emitters. nih.gov

Solar energy conversion: The photocatalytic activity of copper(I) complexes of dmesp derivatives suggests their potential use in light-driven chemical reactions for solar fuel production. rsc.org

Sensors: The sensitivity of 1,10-phenanthroline-2,9-dicarboxamides to various metal ions suggests the potential for developing dmesp-based chemical sensors. rsc.org

Deeper Mechanistic Understanding Through Advanced Time-Resolved Spectroscopy and Multi-Scale Computation

A thorough understanding of the reaction mechanisms underlying the catalytic and photophysical behavior of dmesp complexes is crucial for their rational design and optimization. Advanced spectroscopic techniques, such as time-resolved absorption and emission spectroscopy, can provide valuable insights into the excited-state dynamics and reaction intermediates. rsc.orgresearchgate.net

Computational methods, including Density Functional Theory (DFT), can complement experimental studies by providing detailed information on the electronic structure, bonding, and reaction pathways of dmesp and its complexes. rsc.orgresearchgate.net For instance, DFT calculations have been used to understand the wavelength-dependent catalytic activity of copper(I) complexes in ATRA reactions. rsc.org Multi-scale computational approaches can further bridge the gap between molecular-level understanding and the macroscopic properties of materials incorporating dmesp.

Expanding the Scope of Supramolecular Assemblies and Host-Guest Chemistry

The rigid and well-defined structure of the 1,10-phenanthroline core makes it an excellent building block for the construction of supramolecular assemblies. mdpi.com The mesityl groups in dmesp can participate in non-covalent interactions, such as π-π stacking, which can direct the self-assembly of complex architectures. nih.gov

Future research in this area could focus on:

Designing novel host-guest systems: The cavity-like structure formed by dmesp ligands around a metal center could be exploited for the selective recognition and binding of small molecules.

Developing new supramolecular catalysts: Encapsulating a catalytic center within a dmesp-based supramolecular assembly could lead to enhanced selectivity and stability.

Creating functional materials: The self-assembly of dmesp derivatives can be used to create ordered nanostructures with interesting optical or electronic properties. rsc.org For example, 1,10-phenanthroline-triterpenoid amphiphiles have been shown to self-assemble into helical or sheet-like nanostructures. rsc.org

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,9-dimesityl-1,10-phenanthroline (dmesp), and how can reaction conditions be optimized?

  • Methodology : A widely used method involves Suzuki-Miyaura cross-coupling of 2,9-dichloro-1,10-phenanthroline with mesitylboronic acid. Key parameters include using Pd(PPh₃)₄ as a catalyst, a Na₂CO₃ base in a toluene/water biphasic system, and heating at 80°C for 16 hours. Solvent choice (e.g., THF or CH₂Cl₂) is critical for ligand solubility, especially when functionalizing with bulky groups like mesityl .
  • Optimization : Yield improvements (up to 70%) are achieved via recrystallization from dichloromethane/hexane and rigorous exclusion of moisture/oxygen .

Q. How is structural characterization of dmesp and its metal complexes performed?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (300–400 MHz) in deuterated solvents (e.g., CDCl₃) resolve aromatic protons (δ 8.27–6.93 ppm) and mesityl methyl groups (δ 2.30–2.15 ppm) .
  • X-ray Crystallography : Used to confirm coordination geometry in complexes like [Cu(dmesp)(L)]PF₆, where L is an ancillary ligand .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.03% of theoretical values) .

Q. What are the photophysical properties of dmesp-based transition metal complexes?

  • Key Findings : Cu(I) complexes with dmesp exhibit strong absorption in the visible range (λₐᵦₛ ~450 nm) due to metal-to-ligand charge transfer (MLCT) transitions. Emission lifetimes range from 100–500 ns, influenced by ligand rigidity and steric hindrance from mesityl groups .

Advanced Research Questions

Q. How do steric and electronic effects of dmesp influence catalytic performance in CO₂ reduction or cross-coupling reactions?

  • Steric Effects : Bulky mesityl groups prevent homoleptic complex formation, favoring heteroleptic geometries (e.g., [Zn(dmesp)(OSO₂CF₃)₂]) that enhance catalytic activity in solvent-free coupling reactions .
  • Electronic Effects : Electron-donating mesityl groups stabilize metal centers in low oxidation states (e.g., Cu(I)), improving efficiency in photoredox-catalyzed atom-transfer radical additions (ATRA) .
  • Contradictions : While dmesp enhances stability, excessive steric bulk can reduce substrate accessibility, lowering turnover frequencies. Balancing steric and electronic tuning is critical .

Q. What strategies improve the solubility and stability of dmesp derivatives for applications in dye-sensitized solar cells (DSSCs)?

  • Functionalization : Introducing hydrophilic groups (e.g., sulfonate via CuAAC "click" chemistry) improves aqueous solubility without compromising π-conjugation .
  • Performance : DSSCs using dmesp-based Cu(I) sensitizers achieve ~4% efficiency under AM1.5G illumination, comparable to bipyridine analogs. Theoretical DFT studies highlight ligand-to-metal charge transfer as a key efficiency driver .

Q. How can ligand design mitigate data contradictions in catalytic studies (e.g., conflicting activity reports)?

  • Case Study : Discrepancies in Cu(I)/dmesp complex performance arise from solvent polarity (e.g., CH₃CN vs. THF) and counterion effects (PF₆⁻ vs. CF₃SO₃⁻). Systematic variation of these parameters using design-of-experiments (DoE) frameworks resolves inconsistencies .

Q. What electrochemical methods are used to probe the redox behavior of dmesp-containing complexes?

  • Cyclic Voltammetry : Cu(I)/dmesp complexes show reversible redox peaks (E₁/₂ ≈ −0.5 V vs. Fc⁺/Fc) in CH₃CN, with shifts of ±50 mV depending on ancillary ligands .
  • Spectroelectrochemistry : Correlates MLCT absorption changes with oxidation state, confirming ligand-centered redox activity in Zn(II)/dmesp systems .

Q. How does dmesp compare to other 1,10-phenanthroline derivatives (e.g., 2,9-dimethyl or 4,7-diphenyl) in analytical applications?

  • HPLC Detection : Dmesp’s mesityl groups improve chromatographic resolution (retention time ~12 min) compared to methyl or phenyl derivatives, enabling trace analysis in OLED/OSC materials .
  • Sensitivity : Fluorometric detection limits for dmesp-metal complexes reach 10⁻⁹ M due to strong MLCT emission .

Methodological Notes

  • Contradictions Addressed : Conflicting catalytic data (e.g., activity vs. steric hindrance) were resolved by referencing controlled experimental variables .
  • Advanced Techniques : DFT calculations (e.g., Gaussian09) and fractional factorial designs (e.g., 4-factor DoE) are recommended for mechanistic and optimization studies .

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